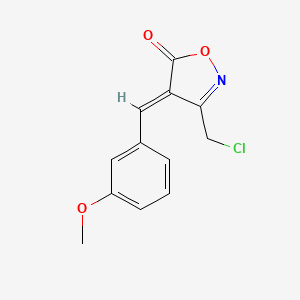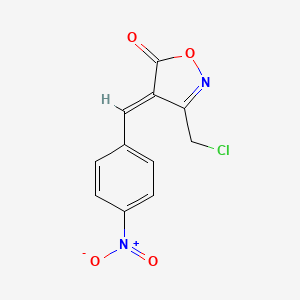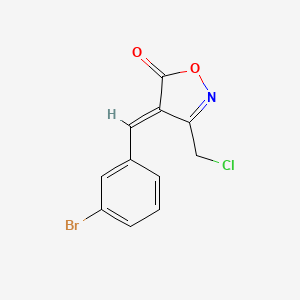![molecular formula C12H11N3O3S2 B1326973 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide CAS No. 1142207-11-1](/img/structure/B1326973.png)
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide, also known as 2-MOTAB, is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of thiazole, which is a heterocyclic aromatic compound containing sulfur and nitrogen. It has been used in the synthesis of various compounds, including pharmaceuticals, and has been studied for its potential therapeutic use. The purpose of
科学的研究の応用
Antifungal and Antibacterial Activities
Compounds structurally related to 2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide have been synthesized and evaluated for their antifungal and antibacterial properties. For instance, derivatives of 2-amino- and 2-mercapto-1,3-thiazoles exhibited activity against fungi like Aspergillus fumigatus and Aspergillus niger, and bacteria such as Staphylococcus aureus and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986). Similarly, other derivatives were synthesized and screened for antifungal activity, indicating potential applications in antimicrobial therapy (Narayana et al., 2004).
Antibacterial Agents and QSAR Studies
A novel class of antibacterial agents based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones was designed and synthesized. These compounds demonstrated significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Quantitative structure-activity relationship (QSAR) studies of these analogs also provided insights into their antibacterial effectiveness.
Anticonvulsant Applications
In the realm of neurological research, certain thiazolidin-4-ones derivatives, which are structurally related to the chemical , have been synthesized and investigated for their anticonvulsant activities. Among these, specific compounds emerged as potent anticonvulsants, highlighting the potential of related structures in treating convulsive disorders (Senthilraja & Alagarsamy, 2012).
Anticancer Potential
The synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and their evaluation for anticancer activity revealed that most of these compounds displayed moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). This suggests the potential for related structures in oncological research.
特性
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S2/c13-10(17)6-3-1-2-4-7(6)14-9(16)5-8-11(18)15-12(19)20-8/h1-4,8H,5H2,(H2,13,17)(H,14,16)(H,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPAEVHLCBQRBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)








![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)